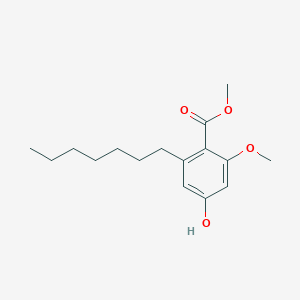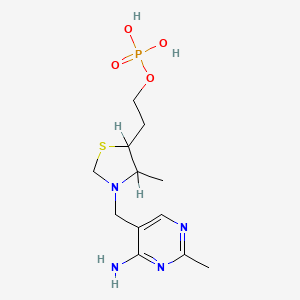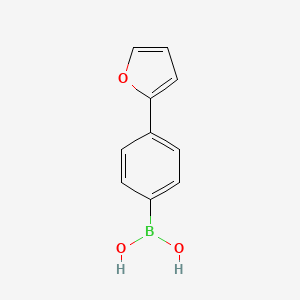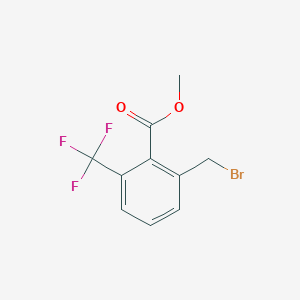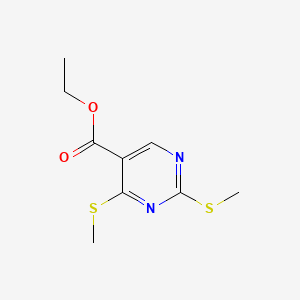
5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester is a chemical compound with the molecular formula C9H12N2O2S2 and a molecular weight of 244.33 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with two methylthio groups and an ethyl ester functional group. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester typically involves the reaction of 2,4-dimethylthio-5-pyrimidinecarboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The reaction can be represented as follows:
2,4-Dimethylthio-5-pyrimidinecarboxylic acid+EthanolCatalyst5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methylthio groups and ester functionality allow it to form stable complexes with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
5-Pyrimidinecarboxylic acid, 2,4-dimethylthio-: Lacks the ethyl ester group, making it less reactive in certain chemical reactions.
5-Pyrimidinecarboxylic acid, 2,4-bis(ethylthio)-: Contains ethylthio groups instead of methylthio, resulting in different steric and electronic properties.
5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, methyl ester: Has a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
Uniqueness
5-Pyrimidinecarboxylic acid, 2,4-bis(methylthio)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
5909-25-1 |
|---|---|
Fórmula molecular |
C9H12N2O2S2 |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
ethyl 2,4-bis(methylsulfanyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H12N2O2S2/c1-4-13-8(12)6-5-10-9(15-3)11-7(6)14-2/h5H,4H2,1-3H3 |
Clave InChI |
RSEYGTDJDNSHGG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(N=C1SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


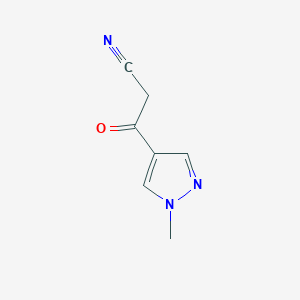
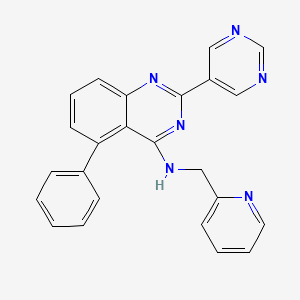

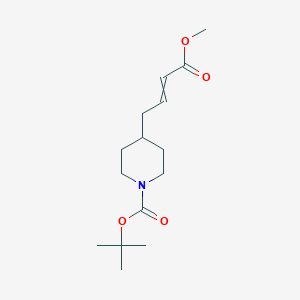
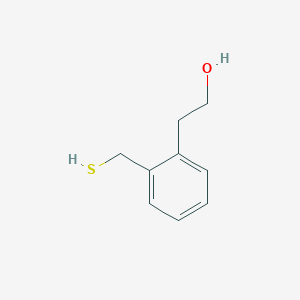
![1-[2-(2-pyridinyl)ethyl]-4-Piperidinone](/img/structure/B13982138.png)

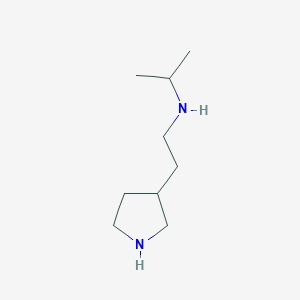
![2-[[2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-(3-methyl-4-oxo-5H-2,3-benzodiazepin-5-yl)propanamide](/img/structure/B13982150.png)
![2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide](/img/structure/B13982153.png)
